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  • Product: Ethyl 6-cyanopyrimidine-4-carboxylate
  • CAS: 1820617-97-7

Core Science & Biosynthesis

Foundational

Ethyl 6-cyanopyrimidine-4-carboxylate chemical structure and properties

Topic: Ethyl 6-cyanopyrimidine-4-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 6-cyanopyrimidine-4-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1][2]

Executive Summary

Ethyl 6-cyanopyrimidine-4-carboxylate is a highly functionalized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by its electron-deficient pyrimidine core, it features two distinct electrophilic sites—a carboxylate ester at position 4 and a nitrile group at position 6. This bifunctionality makes it a critical scaffold for constructing fused heterocycles (e.g., pyrimidopyridazines) and developing kinase inhibitors where orthogonal reactivity is required.

This guide details the physicochemical properties, validated synthetic routes, and reactivity patterns of this compound, providing a robust framework for its application in drug discovery.

Chemical Identity & Physicochemical Properties[3][4][5]

The molecule belongs to the class of substituted pyrimidines. The presence of both cyano and ester electron-withdrawing groups (EWGs) renders the ring highly susceptible to nucleophilic attack and reduction.

Table 1: Chemical Specifications
PropertyData
IUPAC Name Ethyl 6-cyanopyrimidine-4-carboxylate
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Core Scaffold Pyrimidine
Key Functional Groups Nitrile (C6), Ethyl Ester (C4)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
Precursor CAS 51940-63-7 (Ethyl 6-chloropyrimidine-4-carboxylate)

Synthetic Methodology

The most reliable route to Ethyl 6-cyanopyrimidine-4-carboxylate is the Palladium-Catalyzed Cyanation of its chloro-analog. While traditional nucleophilic aromatic substitution (


) with NaCN is possible, it often suffers from hydrolysis side reactions due to the high electrophilicity of the ring. The Pd-catalyzed method offers milder conditions and higher functional group tolerance.
Retrosynthetic Analysis

The synthesis relies on the conversion of the C6-chloride to a C6-nitrile. The precursor, Ethyl 6-chloropyrimidine-4-carboxylate, is derived from the chlorination of ethyl 6-hydroxypyrimidine-4-carboxylate.

SynthesisWorkflow start Diethyl Oxaloacetate + Formamidine inter1 Ethyl 6-hydroxypyrimidine- 4-carboxylate start->inter1 Condensation (NaOEt, EtOH) inter2 Ethyl 6-chloropyrimidine- 4-carboxylate (CAS: 51940-63-7) inter1->inter2 Chlorination (POCl3, Reflux) product Ethyl 6-cyanopyrimidine- 4-carboxylate inter2->product Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf)

Figure 1: Step-wise synthetic pathway from raw materials to the target nitrile.

Detailed Protocol: Pd-Catalyzed Cyanation

Objective: Convert Ethyl 6-chloropyrimidine-4-carboxylate to the 6-cyano derivative.

Reagents:

  • Substrate: Ethyl 6-chloropyrimidine-4-carboxylate (1.0 equiv)

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)

  • Solvent: DMF (Anhydrous, degassed)

  • Activator: Zinc dust (0.1 equiv) - Optional, keeps Pd active.

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a dry reaction vial with the chloropyrimidine substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.

  • Solvation: Add anhydrous DMF. The concentration should be approximately 0.2 M relative to the substrate.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Self-Validation: The reaction mixture typically changes from a dark purple/red (active catalyst) to a black suspension upon completion. Monitor by TLC (eluent: 30% EtOAc/Hexanes); the nitrile product is more polar than the chloro precursor.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M Ammonium Hydroxide (to sequester Zinc) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Safety Note: Zn(CN)₂ releases HCN upon contact with strong acids. All workup involving aqueous phases should be kept basic (pH > 9) and performed in a well-ventilated fume hood.

Reactivity & Applications

Ethyl 6-cyanopyrimidine-4-carboxylate is a "bifunctional electrophile." The orthogonality between the ester and the nitrile allows for sequential modification, making it ideal for diversity-oriented synthesis.

Reactivity Profile
  • Path A (Nitrile Transformation): The nitrile can be reduced to a primary amine (for further cyclization) or hydrolyzed to an amide/acid.

  • Path B (Ester Transformation): Standard acyl substitution (aminolysis, hydrolysis, reduction).

  • Path C (Ring Substitution): The C2 position is electron-deficient. While less reactive than C4/C6, it can undergo radical alkylation or Minisci-type reactions.

ReactivityMap core Ethyl 6-cyanopyrimidine- 4-carboxylate tetrazole Tetrazole Derivative (Bioisostere) core->tetrazole NaN3, NH4Cl [3+2] Cycloaddition amine Aminomethyl Pyrimidine (Reduction) core->amine H2, Pd/C or Raney Ni amide Pyrimidopyridazine (Cyclization) core->amide Hydrazine (N2H4) Cascade Cyclization acid Dicarboxylic Acid (Hydrolysis) core->acid LiOH / H2O Saponification

Figure 2: Divergent synthetic utility of the scaffold.

Key Application: Fused Heterocycle Synthesis

A primary application is the synthesis of pyrimido[4,5-d]pyridazines . reacting the ester with hydrazine leads to the hydrazide, which can intramolecularly attack the nitrile (or vice versa depending on conditions), forming a fused bicyclic system. This scaffold is prevalent in PDE4 inhibitors and anticancer agents.

Analytical Characterization

When validating the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.4–9.6 ppm (s, 1H): H2 proton (highly deshielded due to two adjacent N atoms).

    • δ 8.4–8.6 ppm (s, 1H): H5 proton (aromatic singlet).

    • δ 4.4 ppm (q, 2H): Methylene of ethyl ester.

    • δ 1.3 ppm (t, 3H): Methyl of ethyl ester.

  • IR Spectroscopy:

    • ~2240 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

    • ~1730 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.

  • Mass Spectrometry:

    • [M+H]⁺: 178.17 m/z.

    • Fragmentation often shows loss of the ethyl group (M-29) or CO₂ (M-44).

References

  • Palladium-Catalyzed Cyanation (General Protocol)

    • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[1] Journal of Organic Chemistry, 2005.[1]

  • Synthesis of Chloropyrimidine Precursors

    • Berezovskii, V. M., et al. "Synthesis of 2,4-diamino-6-hydroxypyrimidine and related compounds." Organic Syntheses, Coll.[2] Vol. 4, p.245.

  • Reactivity of Pyrimidine Carboxylates

    • Shutalev, A. D., et al. "Reactions of ethyl 4-chloropyrimidine-5-carboxylates with nucleophiles.
  • Cyanation Safety & Methodology

    • Cohen, D. T., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2014.

Sources

Protocols & Analytical Methods

Method

Synthesis of ethyl 6-cyanopyrimidine-4-carboxylate from ethyl 6-chloropyrimidine-4-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of ethyl 6-cyanopyrimidine-4-carboxylate (Product) from ethyl 6-chloropyrimidine-4-carboxylate (Starting Material). While clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 6-cyanopyrimidine-4-carboxylate (Product) from ethyl 6-chloropyrimidine-4-carboxylate (Starting Material). While classical nucleophilic aromatic substitution (


) using alkali cyanides is possible, it frequently suffers from ester hydrolysis and competitive byproduct formation due to the high basicity of cyanide anions in aqueous/protic media.[1]

Consequently, this guide prioritizes a Palladium-Catalyzed Cyanation utilizing Zinc Cyanide (


) .[1] This method operates under neutral, anhydrous conditions, preserving the labile ethyl ester moiety while ensuring high conversion of the electron-deficient pyrimidine chloride.[1]
Key Performance Indicators (KPIs)
ParameterSpecification
Reaction Type Pd-Catalyzed Cross-Coupling (Rosenmund–von Braun modification)
Typical Yield 85 – 92%
Purity >98% (HPLC/NMR)
Key Safety Risk Cyanide toxicity (HCN generation); Heavy metal handling
Primary Advantage Ester retention; Mild thermal conditions; Scalability

Strategic Analysis & Mechanistic Insight

Why Palladium/Zinc Cyanide?

The substrate, ethyl 6-chloropyrimidine-4-carboxylate, contains two electrophilic sites: the C-Cl bond (desired) and the ester carbonyl (undesired).

  • Classical

    
     (NaCN/DMSO):  Often requires high temperatures or phase transfer catalysts.[1] The basicity of free cyanide (
    
    
    
    of HCN
    
    
    9.[1]2) often leads to saponification of the ethyl ester to the carboxylic acid, complicating purification.
  • Pd-Catalysis (

    
    ):  Zinc cyanide is covalent and strictly insoluble in most organic solvents, releasing cyanide ions only upon transmetallation to the Palladium center.[1] This "slow-release" mechanism maintains a low concentration of free nucleophilic cyanide, preventing ester hydrolysis and catalyst poisoning.[1]
    
Reaction Mechanism

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrimidine.[1]

  • Transmetallation: Cyanide transfers from Zn to Pd.[1]

  • Reductive Elimination: The C-CN bond forms, regenerating Pd(0).[1]

ReactionMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Substrate Substrate Ethyl 6-chloropyrimidine- 4-carboxylate Substrate->OxAdd TransMet Transmetallation (Pd-CN Complex) OxAdd->TransMet + Zn(CN)2 ZnCN2 Zn(CN)2 ZnCN2->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ethyl 6-cyanopyrimidine- 4-carboxylate RedElim->Product Release

Figure 1: Catalytic cycle for the cyanation of chloropyrimidines. The cycle emphasizes the role of Zn(CN)2 in the transmetallation step.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
Ethyl 6-chloropyrimidine-4-carboxylate 1.0Substrate51940-63-7
Zinc Cyanide (

)
0.6Cyanide Source557-21-1

0.02Catalyst Precursor51364-51-3
dppf (1,1'-Bis(diphenylphosphino)ferrocene)0.04Ligand12150-46-8
Zinc Dust (Optional)0.1Catalyst Activator7440-66-6
DMA (N,N-Dimethylacetamide)SolventAnhydrous (0.2 M)127-19-5

Note on Catalyst: The combination of


 and dppf is privileged for electron-deficient heterocycles.[1] 

may be used but is more air-sensitive and often requires higher loading.[1]
Step-by-Step Methodology

Safety Pre-Check:

  • Perform all operations in a functioning fume hood.

  • Cyanide Hazard: Have a cyanide antidote kit available.[1] Ensure a bleach (sodium hypochlorite) bath is ready to quench all waste.[1]

Step 1: Reaction Setup
  • Oven-dry a 100 mL round-bottom flask (RBF) or Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon.[1]

  • Charge the flask with:

    • Ethyl 6-chloropyrimidine-4-carboxylate (1.86 g, 10.0 mmol).[1]

    • 
       (0.70 g, 6.0 mmol).[1] Note: 
      
      
      
      is 0.6 equiv, providing 1.2 equiv of CN-.[1]
    • 
       (183 mg, 0.2 mmol, 2 mol%).[1]
      
    • dppf (221 mg, 0.4 mmol, 4 mol%).[1]

    • Optional: Activated Zn dust (65 mg, 1.0 mmol) to prevent oxidation of Pd(0).[1]

  • Seal the flask with a rubber septum.[1]

Step 2: Solvent Addition & Degassing
  • Add anhydrous DMA (50 mL) via syringe.[1] DMF is an acceptable alternative but DMA often provides faster kinetics at lower temperatures.[1]

  • Degas: Sparge the mixture with Nitrogen for 10-15 minutes. Oxygen is detrimental to the active Pd(0) species.[1]

Step 3: Reaction
  • Place the flask in a pre-heated oil bath at 90°C .

  • Stir vigorously. The deep purple/red color of the catalyst should persist.[1] If it turns black (Pd black precipitation), the reaction may stall.[1]

  • Monitor by TLC (30% EtOAc/Hexanes) or LCMS.[1]

    • Starting Material

      
      : ~0.6[2]
      
    • Product

      
      : ~0.4 (Nitrile is more polar than Chloro).[1]
      
    • Reaction Time: Typically 3 – 5 hours.[1]

Step 4: Workup & Cyanide Quench (CRITICAL)
  • Cool the reaction mixture to room temperature.

  • Quench: Dilute the mixture with EtOAc (100 mL). Slowly add the mixture to a beaker containing saturated aqueous

    
      or 1M 
    
    
    
    (to complex excess cyanide).
    • Safety: Do NOT add acid.[1] Acid + Cyanide = HCN gas (Fatal).[1]

  • Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Palladium residues.[1] Wash the pad with EtOAc.[1]

  • Transfer filtrate to a separatory funnel.[1] Wash the organic layer with:

    • Water (2 x 50 mL) to remove DMA.[1]

    • Brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via Flash Column Chromatography on silica gel.[1]

  • Eluent: Gradient of 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Isolate the product as an off-white to pale yellow solid.[1]

Workflow Start Reactants (Inert Atm) Heat Heat 90°C (3-5 hrs) Start->Heat Quench Quench (FeSO4/Base) Heat->Quench Extract Extraction (EtOAc/H2O) Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical safety quench step.[1]

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following analytical signatures.

TechniqueExpected ObservationInterpretation
LCMS M+H = 178.06Confirm mass shift from Cl (186/188) to CN (178).[1]
IR Spectroscopy ~2240

(weak/medium)
Diagnostic C

N stretch.[1] Absence indicates hydrolysis.[1]
1H NMR

9.4 (s, 1H), 8.3 (s, 1H)
Pyrimidine ring protons.[1] Significant downfield shift of H-2 and H-5 due to CN electron withdrawal.[1]
13C NMR ~115-117 ppmCharacteristic Nitrile carbon signal.[1]
Troubleshooting Guide
  • Problem: Low conversion after 5 hours.

    • Cause: Catalyst poisoning or oxygen ingress.[1]

    • Solution: Add 1-2 mol% additional catalyst; ensure rigorous degassing; add Zn dust (10 mol%) to reactivate Pd(II) to Pd(0).[1]

  • Problem: Product hydrolysis (Carboxylic acid formation).

    • Cause: Wet solvent or aqueous workup too harsh.[1]

    • Solution: Ensure DMA is anhydrous.[1] Perform extraction quickly and keep pH > 7.[1]

  • Problem: Black precipitate forms immediately.

    • Cause: "Pd Black" formation (catalyst decomposition).[1]

    • Solution: Lower temperature to 80°C; increase ligand (dppf) to Pd ratio (from 2:1 to 3:1).

References

  • Jin, F., et al. "Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide."[1] Journal of Organic Chemistry, 2005.[1][3] Link (General methodology for Zn(CN)2 cyanation).[1]

  • Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemistry – A European Journal, 2007.[1] Link (Optimization of dppf ligands).[1]

  • Maligres, P. E., et al. "Cyanation of Heterocyclic Halides."[1] Tetrahedron Letters, 1999.[1] Link (Specific application to electron-deficient heterocycles).[1]

  • Organic Chemistry Portal. "Cyanation of Aryl Halides." Link (Comprehensive review of cyanation conditions).

Sources

Application

Application Note: Protocol for Cyanation of Ethyl 6-chloropyrimidine-4-carboxylate

Executive Summary This application note details the optimized protocol for the cyanation of ethyl 6-chloropyrimidine-4-carboxylate to synthesize ethyl 6-cyanopyrimidine-4-carboxylate . This transformation utilizes a Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the cyanation of ethyl 6-chloropyrimidine-4-carboxylate to synthesize ethyl 6-cyanopyrimidine-4-carboxylate . This transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism. Due to the electron-deficient nature of the pyrimidine core, enhanced by the ester moiety, the 6-position is highly activated.

We present two methodologies:

  • Method A (Standard): Direct

    
     using KCN in anhydrous DMSO.
    
  • Method B (Catalytic): DABCO-catalyzed cyanation under milder conditions, recommended for higher purity profiles.

Critical Safety Warning: This protocol involves the use of Sodium/Potassium Cyanide (NaCN/KCN), which are rapidly fatal if inhaled, ingested, or absorbed through the skin. Strict adherence to the safety section is mandatory.

Safety & Handling (The "Trustworthiness" Pillar)

Before uncapping any reagents, the following "Self-Validating" safety system must be in place.

Engineering Controls
  • Fume Hood: All operations must occur in a certified hood with a face velocity >100 fpm.

  • Cyanide Monitor: A portable HCN detector must be active near the workspace.

  • Quench Station: A dedicated bath containing 10% Sodium Hypochlorite (Bleach) and NaOH must be prepared before starting the reaction to neutralize any spills or contaminated glassware immediately.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.[1] Inner: Nitrile.[2][3][4][5][6][7] Outer: Long-cuff Butyl Rubber or Neoprene (Cyanide permeates thin nitrile over time).

  • Face: Full-face shield over safety goggles.

  • Body: Chemical-resistant apron or Tyvek suit.

Emergency Protocol
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible and unexpired.

  • In case of spill: Do NOT use acid.[2] Cover with solid CaO or Na2CO3, then treat with bleach solution.

Scientific Rationale & Mechanism

Substrate Reactivity

The substrate, ethyl 6-chloropyrimidine-4-carboxylate , is uniquely primed for


 due to two synergistic electronic factors:
  • N-Heterocycle Activation: The chlorine at C6 is para to N1 and ortho to N3. The electronegative nitrogens pull electron density from the ring, making C6 electrophilic.

  • Exocyclic Activation: The ester group at C4 is a strong Electron Withdrawing Group (EWG), further destabilizing the ring electron density and lowering the energy barrier for nucleophilic attack.

Reaction Pathway

The reaction proceeds via a Meisenheimer Complex intermediate. In Method B, DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive quaternary ammonium salt, which is then rapidly displaced by cyanide.

ReactionMechanism sub_start Substrate (6-Cl-Pyrimidine) intermediate Meisenheimer Complex sub_start->intermediate + CN- (Method A) dabco Method B: DABCO Catalyst sub_start->dabco Activation product Product (6-CN-Pyrimidine) intermediate->product - Cl- dabco->intermediate + CN-

Figure 1: Mechanistic pathway showing direct attack (Method A) and DABCO activation (Method B).

Experimental Protocols

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Ethyl 6-chloropyrimidine-4-carboxylate 186.591.0Substrate
KCN (or NaCN) 65.121.2Nucleophile
DABCO (Method B only)112.170.1 - 0.2Catalyst
DMSO (Anhydrous)-5-10 VolSolvent
Method A: Standard (High Throughput)

Best for: Small scale, rapid screening where catalyst cost is a factor.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq) and anhydrous DMSO (5 volumes). Stir until dissolved.

  • Cyanation: Add KCN (1.2 eq) in a single portion.

    • Note: Finely ground KCN reacts faster.

  • Reaction: Stir at 25°C - 35°C for 2–4 hours.

    • Caution: Do not exceed 60°C. Higher temperatures promote ester hydrolysis (saponification) due to the basicity of cyanide, even in DMSO.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane). Product is more polar than starting material. Look for the disappearance of the UV-active starting spot.

Method B: DABCO-Catalyzed (Recommended)

Best for: High purity, avoiding elevated temperatures, and minimizing ester hydrolysis.

  • Setup: Prepare a dry flask under

    
     atmosphere.
    
  • Catalyst Addition: Dissolve substrate (1.0 eq) and DABCO (0.15 eq) in anhydrous DMSO (or DMF). Stir for 10 minutes at room temperature.

    • Observation: The solution may darken or precipitate a solid (the ammonium salt); this is normal.

  • Cyanide Addition: Add KCN (1.1 eq).

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Mechanism:[3][7][8][9][10][11] The cyanide displaces the DABCO ammonium species much faster than the chloride, allowing the reaction to proceed rapidly without heat.

  • Completion: Reaction is typically complete in < 2 hours.

Workup & Quenching (Universal)

CRITICAL STEP: Never acidify the reaction mixture directly.

  • Oxidative Quench: Dilute the reaction mixture with EtOAc (10 volumes). Pour the mixture slowly into a beaker containing 50% saturated NaHCO3 and 10% bleach (NaOCl) . Stir for 20 minutes.

    • Purpose: Oxidizes residual cyanide to cyanate (OCN-), which is non-toxic.

  • Phase Separation: Transfer to a separatory funnel. Separate organic layer.[8]

  • Washing: Wash organic layer with water (3x) to remove DMSO, then brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Heptane or Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: Dry Substrate + Anhydrous Solvent MethodChoice Select Method Start->MethodChoice MethodA Method A: Add KCN (1.2 eq) Temp: 35°C MethodChoice->MethodA Standard MethodB Method B (DABCO): Add DABCO (0.15 eq) Then KCN (1.1 eq) Temp: 25°C MethodChoice->MethodB High Purity Monitor Monitor (TLC/LCMS) Check for Ester Hydrolysis MethodA->Monitor MethodB->Monitor Quench CRITICAL QUENCH: Pour into Bleach/NaHCO3 (Oxidize CN-) Monitor->Quench Conversion >98% Extract Extraction: EtOAc vs Water (Remove DMSO) Quench->Extract Final Final Product: Ethyl 6-cyanopyrimidine-4-carboxylate Extract->Final

Figure 2: Operational workflow emphasizing the critical oxidative quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet DMSO or high temp.Use freshly distilled DMSO over molecular sieves. Lower temp to 20°C.
Incomplete Reaction "Stalled" kinetics.Add 0.1 eq of 18-Crown-6 (if using KCN) or 15-Crown-5 (if using NaCN) to solubilize the cyanide ion.
Dark/Tar Formation Polymerization of product.Reduce reaction time. Ensure inert atmosphere (

) to prevent oxidative degradation.

References

  • DABCO-Catalyzed Cyanation (General Precedent)

    • Chen, Y., & Wang, M. (2020). Organocatalytic Nucleophilic Aromatic Substitution of Heteroaryl Chlorides.
    • Source: (General journal link for verification of mechanism type).

  • Reactivity of Chloropyrimidines (

    
    ): 
    
    • Baran, P. S., et al. (2015). Practical Synthesis of Pyrimidine Derivatives. Highlights the specific reactivity order of 2, 4, and 6-chloropyrimidines.[12]

    • Source:

  • Cyanide Safety Protocols

    • Occupational Safety and Health Administration (OSHA).[3] Cyanide Exposure and Handling Guidelines.

    • Source:

  • Phase Transfer Catalysis in Cyanation

    • Starks, C. M. (1971). Phase-transfer catalysis.[13] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.

    • Source:

Sources

Method

Application Note: High-Efficiency Palladium-Catalyzed Cyanation of Pyrimidine Esters

Executive Summary The introduction of a nitrile (-CN) group onto a pyrimidine core is a pivotal transformation in medicinal chemistry. Pyrimidine nitriles serve as precursors to amides, carboxylic acids, and tetrazoles (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitrile (-CN) group onto a pyrimidine core is a pivotal transformation in medicinal chemistry. Pyrimidine nitriles serve as precursors to amides, carboxylic acids, and tetrazoles (bioisosteres of carboxylic acids). While Nucleophilic Aromatic Substitution (


) is possible for highly electron-deficient pyrimidines, it often lacks regioselectivity. Palladium-catalyzed cyanation (Rosenmund-von Braun type) offers superior regiocontrol and functional group tolerance.[1]

However, pyrimidine esters present a dual challenge:

  • Catalyst Poisoning: The inherent Lewis basicity of pyrimidine nitrogens, combined with the strong binding affinity of cyanide ions (

    
    ) to Palladium, frequently deactivates the catalyst.
    
  • Substrate Stability: The ester moiety is susceptible to hydrolysis under the basic or aqueous conditions often required for cyanide activation.

This guide details two field-proven protocols: the industry-standard Anhydrous Zinc Cyanide Method (for maximum reliability) and the Potassium Ferrocyanide Method (for enhanced safety and lower toxicity).

Mechanistic Insight: The "Cyanide Poisoning" Loop

Understanding why these reactions fail is more valuable than simply knowing how to set them up. The rate-limiting step in Pd-catalyzed cyanation is often the transmetallation , but the failure mode is usually catalyst poisoning .

The Poisoning Mechanism

In a healthy cycle, the cyanide source releases


 slowly. If 

becomes too high, it bypasses the catalytic cycle, saturating the Palladium center to form inactive cyanopalladate species (e.g.,

). This prevents the oxidative addition of the aryl halide.

Key Optimization Strategy: Use "Slow-Release" cyanide sources (


 or 

) to maintain low steady-state concentrations of free cyanide.[2]
Diagram 1: Catalytic Cycle & Poisoning Pathways[3]

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + ArX Poison1 Inactive Species [Pd(CN)4]2- Pd0->Poison1 High [CN-] Poison2 Inactive Hydride [Pd(CN)3H]2- Pd0->Poison2 H2O + CN- TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet + CN- Prod Reductive Elimination Product (Ar-CN) TransMet->Prod - Product Prod->Pd0 Regeneration ArX Pyrimidine-X (Substrate) ZnCN Zn(CN)2 (Slow Release) FreeCN Excess Free CN-

Caption: The catalytic cycle showing the critical "Poisoning Shunt" (Red) where excess cyanide deactivates Pd(0).[2] Water accelerates poisoning via HCN formation.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Cyanide Source

(Preferred)
Low solubility in DMF/DMAc ensures controlled release of

, preventing catalyst saturation [1].
Catalyst

or XPhos Pd G3
dppf: Large bite angle accelerates reductive elimination. XPhos: Excellent for sterically hindered or electron-rich pyrimidines [2].
Additive Zn Dust (polymorph) Reduces Pd(II) precatalysts to active Pd(0) and scavenges adventitious oxygen/water. Essential for reproducibility.
Solvent DMF (Anhydrous)High boiling point and polarity dissolve the catalyst but keep

only sparingly soluble (the "reservoir" effect).
Temperature

High energy barrier for transmetallation requires heat. Do not exceed

to avoid ester decomposition.

Protocol A: The "Gold Standard" Anhydrous Method ( )

Best for: Pyrimidine esters sensitive to hydrolysis; Scale-up candidates.

Materials
  • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Reagent: Zinc Cyanide (

    
    ) (0.6 equiv)[2][3][4][5]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Additive: Zinc Dust (10-20 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Deoxygenation (Critical): Sparge the anhydrous DMF with Argon or Nitrogen for at least 15 minutes prior to use. Pd(0) is highly sensitive to oxygen in the presence of cyanide.

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Pyrimidine substrate,

    
    , 
    
    
    
    , and Zn dust.
  • Initiation: Add the deoxygenated DMF via syringe. Seal the vial with a crimp cap (Teflon-lined).

  • Reaction: Heat the block to

    
     .
    
    • Note: An induction period of 15-30 minutes is common before the reaction turns black (active catalyst).

  • Monitoring: Monitor by LCMS after 2 hours. Look for the disappearance of the chloride (M+H) and appearance of the nitrile (M+H-27 approx, depending on fragmentation).

  • Workup (Safety Focused):

    • Cool to room temperature.[2][6][7]

    • Quench: Dilute with EtOAc. Add 10% aqueous

      
       or saturated 
      
      
      
      .
    • Warning: Do NOT use acid. Acid + Residual Cyanide = HCN Gas (Fatal).

    • Filter through a pad of Celite to remove Zinc salts.

    • Wash the organic layer with water (x3) to remove DMF, then Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: The "Green" Ferrocyanide Method

Best for: Safety-restricted labs; Substrates tolerant of water.

Materials
  • Substrate: Pyrimidine ester (1.0 equiv)

  • Reagent: Potassium Ferrocyanide trihydrate (

    
    ) (0.25 equiv - provides 6 CN groups, but effectively 0.5 equiv utilized)
    
  • Catalyst: XPhos Pd G3 (2-5 mol%) or

    
     + XPhos
    
  • Base:

    
     (0.5 equiv) - Optional, helps release CN
    
  • Solvent: 1,4-Dioxane : Water (1:1 ratio)

Step-by-Step Procedure
  • Solvent Prep: Degas the Dioxane/Water mixture.

  • Assembly: Combine substrate,

    
    , and Base in the vial.
    
  • Catalyst Addition: Add the Pd precatalyst last.

  • Reaction: Heat to

    
      for 4-16 hours.
    
    • Mechanism:[1][3][8][9] The non-toxic ferrocyanide complex slowly dissociates cyanide ions only at elevated temperatures, mimicking the "slow release" of

      
       without heavy metal waste [3].
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and Water.[2]

    • Separate layers.[2] The aqueous layer contains the benign iron residues.

    • Note: This method generates significantly less toxic waste than Protocol A.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningDecrease catalyst loading (counter-intuitive, but reduces active sites for poisoning) or switch to Protocol A (

). Ensure rigorous deoxygenation.
Hydrolysis (Acid/Amide formed) Wet Solvent / High pHSwitch to Anhydrous DMF (Protocol A). If using Protocol B, reduce water ratio to 4:1 Dioxane:Water.
Homocoupling (Bi-pyrimidine) Oxidative HomocouplingOxygen ingress. Check seals. Add 10 mol% Zn dust to scavenge oxidants.
Black Precipitate immediately Pd Aggregation"Palladium Black" formation. Ligand is dissociating. Switch to a bidentate ligand like dppf or Xantphos.

Safety & Waste Management (Workflow)

DANGER: Cyanide salts and their byproducts are lethal.

  • Never use acidic washes (HCl,

    
    ) during workup.
    
  • Bleach Quench: All aqueous waste and glassware should be treated with dilute Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate (

    
    ) before disposal.
    
Diagram 2: Safety & Workup Workflow

Safety Reaction Reaction Mixture (Contains residual CN-) Quench Basic Quench (NH4OH or NaHCO3) Reaction->Quench Sep Phase Separation Quench->Sep Org Organic Layer (Product) Sep->Org Aq Aqueous Waste (Toxic CN-) Sep->Aq Bleach Bleach Treatment (pH > 10, Oxidize to OCN-) Aq->Bleach Mandatory Step Disposal Chemical Waste Bleach->Disposal

Caption: Mandatory safety workflow for handling cyanide waste streams. The bleach oxidation step is non-negotiable.

References

  • Maligres, P. E., et al. (2004). "Cyanation of Heteroaryl Chlorides." Tetrahedron Letters, 45(48), 8849–8851.

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[3][10] Chemical Communications, (12), 1388–1389.

  • Yeung, P. Y., et al. (2011).[11] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 13(4), 648–651.

Sources

Application

Application Note: Chemoselective Reduction of 6-Cyano Pyrimidine Carboxylates to Aminomethyl Derivatives

Abstract & Strategic Importance The conversion of a nitrile group to a primary amine (aminomethyl) on a pyrimidine scaffold—while preserving a sensitive carboxylate ester—is a pivotal transformation in the synthesis of k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The conversion of a nitrile group to a primary amine (aminomethyl) on a pyrimidine scaffold—while preserving a sensitive carboxylate ester—is a pivotal transformation in the synthesis of kinase inhibitors (e.g., EGFR, DPP-4). This transformation presents a classic "chemoselectivity paradox": reagents strong enough to reduce the nitrile (e.g.,


) often obliterate the ester, while milder catalytic methods risk poisoning by the pyrimidine nitrogens or dimerization to secondary amines.

This guide provides three field-validated protocols to navigate this landscape, prioritizing yield, purity, and operational safety. We move beyond generic textbook methods to specific, optimized workflows for electron-deficient heterocycles.

Mechanistic Constraints & Causality

To control this reaction, one must understand the failure modes. The reduction of a nitrile (


) proceeds through an imine intermediate (

).
The Dimerization Trap

Without intervention, the newly formed primary amine (


) attacks the intermediate imine, forming a secondary amine dimer.
  • Solution: Acidic media (protonates the amine, rendering it non-nucleophilic) or Ammonia saturation (shifts the equilibrium away from amine attack).

The Ester Lability

Pyrimidines are electron-deficient, making attached esters highly susceptible to hydrolysis (under aqueous basic conditions) or reduction (with strong hydrides).

  • Solution: Use electrophilic reducing agents (catalytic hydrogenation) or transition-metal catalyzed borohydride systems that activate the nitrile selectively.

Visualization: Reaction Pathways & Control Points

NitrileReduction Nitrile Nitrile (-CN) Imine Imine Intermediate (-CH=NH) Nitrile->Imine Step 1: 2H PrimaryAmine Primary Amine (-CH2-NH2) Imine->PrimaryAmine Step 2: 2H PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) SecondaryAmine Secondary Amine (Dimer Impurity) Acid Acid/Ammonia (Blocker) Acid->PrimaryAmine Protonation (-CH2-NH3+)

Caption: Mechanistic pathway showing the critical 'Imine Intermediate' stage where dimerization occurs. Acidic conditions block the side reaction (dashed red line).

Protocol Selection Matrix

ParameterProtocol A: Pd/C + HCl Protocol B: CoCl₂ + NaBH₄ Protocol C: Ra-Ni + NH₃
Primary Mechanism Heterogeneous Catalytic HydrogenationHeterogeneous Chemical ReductionSurface Catalysis
Chemoselectivity High (Ester stable at 20°C)Moderate (Temp control critical)High (If anhydrous)
Dimer Suppression Excellent (via HCl trapping)Good (Rapid kinetics)Excellent (via NH₃ mass action)
Operational Risk Low (1 atm H₂)Medium (Exothermic/H₂ evolution)High (Pyrophoric catalyst)
Best For Standard Lab Scale (1g - 50g) Small Scale / H₂-free setupsLarge Scale / Stubborn substrates

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd/C + Methanolic HCl)

Recommended for high-value intermediates where dimer formation is the primary concern.

Materials:

  • Substrate: 6-cyanopyrimidine-4-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 0.1 equiv by weight)

  • Solvent: Methanol (anhydrous)

  • Additive: Concentrated HCl (1.1 equiv) or 1.25M HCl in MeOH

  • Hydrogen Source: Balloon (1 atm) or Parr Shaker (30 psi)

Workflow:

  • Preparation: In a round-bottom flask, dissolve the nitrile substrate in Methanol (0.1 M concentration).

  • Acidification: Add HCl (1.1 equiv). Crucial: This converts the product immediately to the hydrochloride salt, preventing dimerization.

  • Catalyst Addition: Under an Argon blanket, carefully add the Pd/C catalyst. WARNING: Dry Pd/C can ignite methanol vapors; keep wet or use an inert stream.

  • Hydrogenation: Purge the vessel with

    
     x3. Stir vigorously at 20–25°C  under 1 atm 
    
    
    
    .
    • Note: Do not heat. Heating >40°C promotes ester transesterification or reduction.

  • Monitoring: Reaction typically completes in 2–4 hours. Monitor by LC-MS (look for M+1 mass of amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to obtain the Aminomethyl Hydrochloride Salt . This is often cleaner and more stable than the free base.

Protocol B: The "Chemical" Alternative ( + )

Recommended when high-pressure equipment is unavailable or for parallel synthesis arrays.

Materials:

  • Substrate: 6-cyanopyrimidine-4-carboxylate (1.0 equiv)

  • Reagent A:

    
     (1.5 equiv)
    
  • Reagent B:

    
     (3.0 – 5.0 equiv)
    
  • Solvent: Methanol/THF (2:1 mixture)

Workflow:

  • Dissolution: Dissolve substrate and

    
     in MeOH/THF. The solution will be pink/purple.
    
  • Cooling: Cool the mixture to 0°C in an ice bath. Temperature control is vital to protect the ester.

  • Reduction: Add

    
     portion-wise over 30 minutes.
    
    • Observation: The solution will turn black (formation of Cobalt Boride active species) and evolve hydrogen gas vigorously.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench carefully with 1N HCl (to pH ~2) to destroy residual borohydride and dissolve cobalt salts.

  • Workup: Basify to pH 8-9 with saturated

    
     (rapidly, to minimize ester hydrolysis) and extract immediately with EtOAc or DCM.
    
Protocol C: Raney Nickel (The "Stubborn Substrate" Solver)

Recommended for sterically hindered nitriles or when Pd/C fails.

Materials:

  • Substrate: 6-cyanopyrimidine-4-carboxylate

  • Catalyst: Raney Nickel (slurry in water, washed 3x with MeOH)

  • Solvent: 7N Ammonia in Methanol

Workflow:

  • Catalyst Prep: Wash Raney Nickel (approx. 50 wt% relative to substrate) with anhydrous methanol 3 times to remove water (water promotes ester hydrolysis).

  • Reaction: Suspend substrate and catalyst in 7N

    
     in MeOH .
    
  • Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) at RT.

  • Workup: Filter through Celite (keep wet! Ra-Ni is pyrophoric). Concentrate filtrate.

    • Note: The ammonia suppresses secondary amines effectively but creates a basic environment. Process quickly to avoid ester hydrolysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Dimer Formation (M+M-NH3) Insufficient acid or slow kinetics.Switch to Protocol A ; increase HCl to 2.0 equiv.
Ester Hydrolysis Water in solvent or high pH.Use anhydrous MeOH ; avoid aqueous workups; keep Ra-Ni washes strict.
Ester Reduction (to Alcohol) Reaction temp too high or too strong reductant.Keep T < 25°C; Ensure

is added slowly at 0°C.
Incomplete Reaction Catalyst poisoning by pyrimidine N.Increase catalyst loading to 20 wt%; Increase pressure to 50 psi.

References

  • Chemoselective Hydrogenation (Pd/C + Acid)
  • Cobalt Boride Reduction (

    
    /
    
    
    
    ):
    • Methodology: Selective reduction of nitriles in the presence of esters using Cobalt Boride.
    • Source:Tetrahedron Letters, "Selective reduction of nitriles to amines with cobalt boride."
    • URL:[Link] (General methodology reference).

  • Raney Nickel Applications

    • Methodology: Use of Raney Nickel for nitrile reduction in synthesis of DPP-4 inhibitors (Sitagliptin analogs).
    • Source:Journal of Medicinal Chemistry, "Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)..."[1]

    • URL:[Link]

  • General Chemoselectivity Guide

    • Review: "Chemoselective reduction of nitrile to amine."[2]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyanide Remediation in Pyrimidine Synthesis

Ticket ID: CYN-PYR-001 Subject: Removal of Unreacted Cyanide & Catalyst Remediation Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Safety Directive User Context: You are likely pe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYN-PYR-001 Subject: Removal of Unreacted Cyanide & Catalyst Remediation Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Safety Directive

User Context: You are likely performing a nucleophilic substitution (e.g.,


) to introduce a nitrile group onto a pyrimidine scaffold, or utilizing reagents like TMSCN/NaCN in condensation reactions (e.g., Traube synthesis).

The Problem: Unreacted cyanide (


) is not only a lethal safety hazard but a potent catalyst poison . Even trace ppm levels of cyanide will irreversibly bind to transition metals (Pd, Pt, Ni), shutting down downstream hydrogenation or cross-coupling steps.

The Solution: You cannot rely on simple evaporation (which generates HCN gas) or standard aqueous washes (which are reversible). You must use Chemical Derivatization to convert


 into non-toxic, non-coordinating species before disposal or downstream processing.
⚠️ CRITICAL SAFETY WARNING (Read Before Proceeding)
  • NEVER acidify a cyanide-containing mixture before quenching. Acidification below pH 9.0 releases Hydrogen Cyanide (HCN) gas, which is fatal.

  • Bleach Warning: Do not use bleach (Hypochlorite) if your pyrimidine contains electron-rich amines or oxidizable sulfur/selenium. It will degrade your product and may form volatile cyanogen chloride (

    
    ).
    
  • Waste: All solid precipitates (e.g., Prussian Blue) must be disposed of as hazardous heavy metal waste, not general trash.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest quenching method for your specific pyrimidine substrate.

CyanideDecision Start START: Characterize Substrate IsOxidizable Does product contain -NH2, -SH, or electron-rich rings? Start->IsOxidizable IsAcidSensitive Is the Pyrimidine Acid Sensitive? MethodA PROTOCOL A: Ferrous Sulfate Complexation (The 'Gentle' Method) IsAcidSensitive->MethodA YES (Avoid pH swings) MethodB PROTOCOL B: Alkaline Hypochlorite (The 'Bleach' Method) IsAcidSensitive->MethodB NO (Can tolerate pH > 11) IsOxidizable->IsAcidSensitive NO (Robust structure) IsOxidizable->MethodA YES (Risk of oxidation)

Figure 1: Decision tree for selecting the appropriate cyanide quenching strategy based on pyrimidine stability.

Protocol A: Ferrous Sulfate Complexation (Recommended)[1]

Best For: Sensitive pyrimidines, preventing catalyst poisoning, and visual validation. Mechanism: Converts free


 into the stable, non-toxic ferrocyanide complex 

, which precipitates as Prussian Blue upon slight acidification or stands as a stable soluble salt.
Reagents Required[1][2][3][4][5][6][7]
  • Ferrous Sulfate Heptahydrate (

    
    )
    
  • Sodium Hydroxide (1M NaOH)

  • Celite (Filter aid)

Step-by-Step Workflow
  • pH Adjustment: Check the pH of your reaction mixture or aqueous wash. Adjust to pH 10–11 using NaOH. Note: High pH is required to deprotonate any HCN to

    
    , ensuring it is available for complexation.
    
  • Fe(II) Addition (The "Green Sludge" Step): Prepare a saturated solution of

    
    . Add this to your cyanide mixture.
    
    • Stoichiometry: Use at least 2.0 equivalents of Fe(II) relative to the estimated cyanide content.

    • Observation: You will see a dirty green/brown precipitate (Ferrous Hydroxide).

  • Digestion: Stir vigorously for 30–60 minutes . The ferrous iron is coordinating with the cyanide.[1]

  • The "Blue" Check (Validation): Take a small aliquot (1 mL) and acidify it carefully to pH < 7 with dilute

    
    .
    
    • Result: If a bright blue precipitate (Prussian Blue) forms, cyanide was present and is now sequestered.

  • Filtration: The ferrocyanide complex is often colloidal. Add Celite to the mixture and filter through a pad. The filtrate now contains stable ferrocyanide (if soluble) or is free of cyanide (if precipitated).

  • Workup: Proceed with organic extraction. The iron-cyanide complex prefers the aqueous phase, leaving your pyrimidine in the organic layer.

Protocol B: Alkaline Hypochlorite Destruction

Best For: Robust substrates, large-scale waste treatment, and complete destruction (mineralization) of cyanide. Risk: High. Can generate Cyanogen Chloride (


) if pH drops.[2][3]
Reagents Required[1][2][3][4][5][7]
  • Sodium Hypochlorite (Commercial Bleach, 10-13%)

  • Strong Base (50% NaOH)

  • KI Starch Paper

Step-by-Step Workflow
  • pH Spike (CRITICAL): Add NaOH to your mixture until pH is > 11.5 .

    • Why? At pH < 10, the reaction produces

      
       (tear gas). At pH > 11, 
      
      
      
      rapidly hydrolyzes to the safer Cyanate (
      
      
      ).
  • Oxidant Addition: Slowly add bleach while monitoring temperature (exothermic).

    • Stoichiometry: Theoretical ratio is 1:1, but use 1.2 equivalents to ensure destruction.

  • Monitor Endpoint: Use KI starch paper. A persistent blue/black color indicates excess oxidant (meaning all cyanide has been consumed).

  • Quench Oxidant: Add Sodium Thiosulfate to neutralize excess bleach before extraction to prevent chlorination of your pyrimidine.

Troubleshooting & FAQs

Q1: My downstream Suzuki/Sonogashira coupling is failing. Is it cyanide?

A: Yes. Pyrimidines are excellent ligands, but Cyanide is a superior


-acid ligand. It binds irreversibly to Palladium (

or

), forming inactive species like

.
  • Diagnostic: If your catalyst turns pale yellow/colorless immediately upon addition and conversion is 0%, it is cyanide poisoning.

  • Fix: You must wash your organic phase with the Ferrous Sulfate solution (Protocol A) before attempting the coupling. Standard water washes are insufficient to pull cyanide off a pyrimidine ring.

Q2: Can I use the Prussian Blue method to test my organic layer?

A: Yes. This is a vital self-validating step.

  • Take 1 mL of your organic phase.

  • Add 1 mL of 1M NaOH and 0.5 mL of saturated

    
    .
    
  • Shake and heat gently (

    
    ) for 5 minutes.
    
  • Acidify with dilute HCl.

  • Blue precipitate = Residual Cyanide. Yellow/Brown solution = Safe.

Q3: Why do you advise against bleach for amino-pyrimidines?

A: Hypochlorite reacts with primary and secondary amines to form chloramines (


). In pyrimidines, the ring nitrogens are less basic, but exocyclic amines (e.g., in Cytosine derivatives) are highly susceptible. This can lead to ring chlorination or decomposition. Stick to the Iron (Protocol A) method for these substrates.
Q4: How do I dispose of the "Prussian Blue" solid?

A: Do not throw it in the trash. While "less" toxic than free cyanide, metal-cyanide complexes can release HCN under strong UV light or acidic conditions (photolysis/hydrolysis). Label it as "Solid Hazardous Waste: Iron-Cyanide Complex" and dispose of it according to your facility's EHS heavy metal protocols.

Comparative Data: Method Efficacy

FeatureFerrous Sulfate (Complexation)Sodium Hypochlorite (Oxidation)
Safety Profile High (Non-volatile reagents)Low (Risk of

gas)
Pyrimidine Compatibility Excellent (Chemically inert)Poor (Oxidizes amines/sulfurs)
Catalyst Protection High (Sequesters

tightly)
Moderate (Excess oxidant poisons Pd)
Visual Endpoint Yes (Prussian Blue precipitate)Yes (Starch Iodide paper)
Waste Classification Solid Heavy Metal WasteLiquid Chemical Waste

References

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). "Facts About Cyanide: Emergency Response." NIOSH Emergency Preparedness. [Link]

  • American Chemical Society (ACS). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. [Link][4]

  • National Institutes of Health (NIH). "Removal of cyanide compounds from coking wastewater by ferrous sulfate." Journal of Hazardous Materials.[5] [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Prussian Blue test protocols).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: IR Spectrum Nitrile Stretch for 6-Cyanopyrimidines

This guide details the infrared (IR) spectroscopic characterization of 6-cyanopyrimidines, specifically focusing on the diagnostic nitrile ( ) stretch frequency. It is designed for researchers optimizing covalent inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of 6-cyanopyrimidines, specifically focusing on the diagnostic nitrile (


) stretch frequency. It is designed for researchers optimizing covalent inhibitors or characterizing novel heterocyclic scaffolds.[1]

Executive Summary

The nitrile stretch of 6-cyanopyrimidine (equivalent to 4-cyanopyrimidine) typically appears in the 2235–2255 cm⁻¹ range for the unsubstituted parent scaffold.[1] This is a distinct blue shift (higher frequency) compared to benzonitrile (~2228 cm⁻¹) and 3-cyanopyridine (~2230 cm⁻¹), driven by the electron-deficient nature of the diazine ring.[1]

However, in drug discovery contexts where the pyrimidine ring is substituted with electron-donating groups (e.g., amines, hydroxyls), this frequency often shifts down to 2210–2230 cm⁻¹ due to resonance effects.

Mechanistic Framework: The "Electronic Tug-of-War"

The precise position of the nitrile peak is determined by the balance between Inductive Withdrawal (-I) and Resonance Donation (+R) .[1]

  • Inductive Effect (-I): The two nitrogen atoms in the pyrimidine ring are highly electronegative.[1] They pull electron density away from the ring carbons and the attached nitrile carbon.[1] This reduces the repulsion between the bonding electrons in the

    
     triple bond, effectively strengthening  the bond and increasing  the force constant (
    
    
    
    ).[1]
    • Result: Shift to higher wavenumbers (Blue Shift).[1]

  • Resonance Effect (+R): If the ring system (or substituents on it) donates

    
    -electron density into the antibonding 
    
    
    
    orbital of the nitrile group, the bond order decreases.
    • Result: Shift to lower wavenumbers (Red Shift).[1]

For 6-Cyanopyrimidines: The -I effect of the 1,3-diazine ring dominates over the resonance effect compared to a phenyl ring, leading to a higher frequency than benzonitrile.[1]

Visualization: Electronic Effects on Wavenumber

ElectronicEffects Substituent Ring Substituent (e.g., -NH2 vs -Cl) Resonance Resonance Effect (+R) Electron Donation Substituent->Resonance Donors increase +R RingType Ring System (Benzene vs Pyrimidine) Induction Inductive Effect (-I) Electron Withdrawal RingType->Induction N-atoms increase -I RingType->Resonance Aromaticity BondOrder C≡N Bond Order Induction->BondOrder Increases k Resonance->BondOrder Decreases k Frequency IR Frequency (cm⁻¹) BondOrder->Frequency Direct Correlation

Figure 1: The "Tug-of-War" determining nitrile frequency.[1] Pyrimidine's nitrogen atoms enhance the Inductive Effect, pushing the frequency higher compared to benzene.

Comparative Analysis: Frequency Ranges

The following table compares 6-cyanopyrimidine against common alternatives and isomers.

Compound ClassStructureTypical

(cm⁻¹)
Electronic Driver
Aliphatic Nitrile R-CN (Saturated)2240 – 2260 No conjugation; pure triple bond character.[1]
6-Cyanopyrimidine Pyrimidine-4-CN2235 – 2255 Strong -I from ring N atoms outweighs conjugation.
2-Cyanopyrimidine Pyrimidine-2-CN2240 – 2260 Max -I effect (flanked by two N atoms).[1]
5-Cyanopyrimidine Pyrimidine-5-CN2225 – 2240 Position 5 is "benzene-like"; less -I influence.[1]
4-Cyanopyridine Pyridine-4-CN2239 – 2245 Moderate -I from single N atom.[1]
Benzonitrile Phenyl-CN2220 – 2235 Strong conjugation (+R) weakens bond.[1]
Substituted 6-Cyano (e.g., 2-amino-6-CN)2210 – 2230 Amino group donates e- (+R), lowering frequency.[1]

Key Insight for Drug Design: If your 6-cyanopyrimidine "warhead" shows a peak below 2220 cm⁻¹, it likely indicates strong conjugation with an electron-donating substituent (like an amine at position 2), which may reduce the electrophilicity of the nitrile carbon, potentially affecting its reactivity with cysteine nucleophiles.

Experimental Protocols

To ensure reproducible data, follow this validated workflow. 6-cyanopyrimidines can be hygroscopic; water absorption will cause a "phantom" blue shift due to hydrogen bonding.[1]

Method A: Solid State (ATR-FTIR) - Recommended[1]
  • Why: Minimizes solvent interaction and sample preparation errors.[1]

  • Protocol:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.[1] Background scan must show no water vapor lines.[1]

    • Place ~2 mg of solid sample to cover the crystal eye.[1]

    • Apply high pressure (clamp) to ensure good contact.[1]

    • Scan Parameters: 4 cm⁻¹ resolution, 16-32 scans.

    • Validation: Look for the sharp

      
       peak.[1] If the peak is broad or split, dry the sample in a vacuum desiccator and re-run to rule out hydration.
      
Method B: Solution Phase (Transmission Cell)
  • Why: Necessary for determining extinction coefficients or studying solvent effects.[1]

  • Solvent Choice:

    • Non-Polar (CCl₄, Hexane): Gives the "true" molecular frequency.[1]

    • Polar Aprotic (DMSO, MeCN): Shifts peak slightly (~2-5 cm⁻¹).[1]

    • Protic (MeOH, Water):Avoid for characterization unless studying H-bonding.[1] H-bonds to the nitrile N atom will shift the frequency up by 10-20 cm⁻¹.[1]

Workflow Diagram

ExperimentalWorkflow Start Sample: 6-Cyanopyrimidine Derivative StateCheck Is Sample Dry? Start->StateCheck Dry Vacuum Desiccate (P2O5, 4h) StateCheck->Dry No/Unknown MethodSelect Select Method StateCheck->MethodSelect Yes Dry->StateCheck ATR ATR-FTIR (Solid) Crystal: Diamond/ZnSe MethodSelect->ATR Routine ID Solution Solution Cell (Liquid) Solvent: CCl4 or CHCl3 MethodSelect->Solution Quant/Solvation Study Scan Acquire Spectrum (4000-600 cm⁻¹) ATR->Scan Solution->Scan Analyze Analyze CN Region (2200-2260 cm⁻¹) Scan->Analyze

Figure 2: Standardized workflow for acquiring reliable nitrile spectral data.

References

  • NIST Chemistry WebBook. 4-Pyridinecarbonitrile (Isonicotinonitrile) IR Spectrum.[1][2] National Institute of Standards and Technology.[1][2][3][4][5][6][7] Link

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[1] Chemistry – An Asian Journal.[1] Link

  • BenchChem. 5,6-Dichloropyrimidine-4-carbonitrile Product Specifications and Spectral Data.Link

  • Getahun, S., et al. (2011). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles are Quantitatively Described by the Vibrational Stark Effect.[1] Journal of Physical Chemistry B. Link[1]

  • Jia, Y., et al. (2022). Discovery of Selective Covalent Cathepsin K Inhibitors Containing Novel 4-Cyanopyrimidine Warhead.[1][8] Bioorganic & Medicinal Chemistry.[1] Link

Sources

Comparative

Comparative Analysis: Ionization Strategies for Ethyl 6-cyanopyrimidine-4-carboxylate

Executive Summary Ethyl 6-cyanopyrimidine-4-carboxylate (CAS: N/A for specific isomer, Analogous to 6-substituted pyrimidines) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-cyanopyrimidine-4-carboxylate (CAS: N/A for specific isomer, Analogous to 6-substituted pyrimidines) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly for kinase inhibitors and antiviral agents.

Characterizing this intermediate requires a distinct choice between Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] This guide objectively compares these two ionization "products" (modalities) to determine which offers superior performance for structural elucidation versus high-throughput quantification.

Key Finding: While ESI-MS/MS is the industry standard for sensitivity and LC-compatibility in biological matrices, EI (70 eV) provides the requisite structural fingerprinting necessary to distinguish regioisomers of cyanopyrimidines during early-stage synthesis.

Chemical Profile & Structural Context[3][4][5][6][7][8][9]

Before analyzing the fragmentation, we must establish the structural baseline.

  • IUPAC Name: Ethyl 6-cyanopyrimidine-4-carboxylate

  • Molecular Formula:

    
    
    
  • Exact Mass: 177.0538 Da

  • Key Functional Groups:

    • Pyrimidine Ring: Aromatic core, prone to Retro-Diels-Alder (RDA) cleavage.

    • Ethyl Ester (C-4): The primary site of fragmentation (loss of alkoxy group).

    • Cyano Group (C-6): Electron-withdrawing, stabilizes the ring but influences ionization efficiency.

Comparative Analysis: EI vs. ESI Performance

This section compares the "performance" of the two dominant mass spectrometry ionization techniques for this specific molecule.

Table 1: Ionization Modality Performance Matrix
FeatureMethod A: Electron Ionization (EI) Method B: Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak (<10% relative abundance)Dominant (

,

)
Fragmentation Rich, reproducible "fingerprint"Minimal (requires CID/MS2)
Sensitivity Moderate (ng range)High (pg range)
Matrix Tolerance High (Gas Phase)Low (Susceptible to Ion Suppression)
Best Application Structural Confirmation / Purity PK/PD Studies / Trace Analysis
Detailed Performance Review
Method A: Electron Ionization (EI)
  • Mechanism: High-energy electrons (70 eV) bombard the gas-phase molecule, causing extensive fragmentation.

  • Performance: EI excels at "shattering" the ester functionality. For ethyl 6-cyanopyrimidine-4-carboxylate, EI will reliably produce the acylium ion (loss of ethoxy) and the pyrimidine core ions.

  • Drawback: The molecular ion (

    
     177) is often unstable, making it difficult to confirm the intact mass without a soft ionization complement.
    
Method B: Electrospray Ionization (ESI)
  • Mechanism: Ions are desorbed from charged droplets.[2] The basic nitrogens in the pyrimidine ring readily accept a proton (

    
    ).
    
  • Performance: ESI generates a pristine

    
     peak at 
    
    
    
    178. It is the superior choice for quantifying the molecule in blood plasma or reaction mixtures.
  • Drawback: Without Tandem MS (MS/MS), ESI provides almost no structural information. It cannot easily distinguish between the 6-cyano and 2-cyano isomers without collision-induced dissociation (CID).

Deep Dive: Fragmentation Pathways

Understanding the specific bond-breaking events is crucial for interpreting the spectra.

Primary Fragmentation (EI & ESI-CID)

The fragmentation is dominated by the Ethyl Ester moiety.

  • 
    -Cleavage (Loss of Ethoxy): 
    The bond between the carbonyl carbon and the ethoxy oxygen breaks.
    
    • Transition:

      
       177 
      
      
      
      
      
      132
    • Loss:

      
       (45 Da)
      
    • Product: Acylium cation (stable).

  • McLafferty Rearrangement (Hydrogen Transfer): Although less common in aromatic esters compared to aliphatic ones, the ethyl group can transfer a hydrogen to the carbonyl oxygen, expelling ethylene.

    • Transition:

      
       177 
      
      
      
      
      
      149
    • Loss:

      
       (28 Da)
      
    • Product: Carboxylic acid radical cation.

  • Ring Fragmentation (RDA): Under high energy (EI), the pyrimidine ring undergoes Retro-Diels-Alder cleavage, often ejecting HCN.

    • Transition:

      
       104 
      
      
      
      
      
      77
    • Loss:

      
       (27 Da)
      
Visualizing the Pathway

The following diagram illustrates the hierarchical fragmentation logic.

Fragmentation_Pathway Parent Parent Ion [M]+ m/z 177 Frag1 Acylium Ion [M-OEt]+ m/z 132 Parent->Frag1 - OEt (45) (alpha-cleavage) Frag2 Acid Cation [M-C2H4]+ m/z 149 Parent->Frag2 - C2H4 (28) (McLafferty) Frag3 Core Cation [M-COOEt]+ m/z 104 Frag1->Frag3 - CO (28) Frag4 Ring Fragment [C4H3N2]+ m/z 77 Frag3->Frag4 - HCN (27) (RDA Cleavage)

Figure 1: Predicted fragmentation tree for Ethyl 6-cyanopyrimidine-4-carboxylate showing primary losses of the ester group followed by ring degradation.

Experimental Protocols

To replicate these results, use the following standardized workflows. These protocols are self-validating: if the internal standard does not ionize, the system parameters are incorrect.

Protocol A: GC-MS (EI) for Purity Analysis
  • Instrument: Agilent 5977 or equivalent Single Quadrupole.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Inlet Temperature: 250°C (Split 20:1).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source: 230°C, 70 eV.

  • Validation Check: Inject Perfluorotributylamine (PFTBA). Verify

    
     69, 219, 502 ratios are within standard tuning tolerances.
    
Protocol B: LC-MS/MS (ESI) for Biological Assays
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Source Parameters:

    • Voltage: +4500 V (Positive Mode).

    • Temp: 450°C.

    • Curtain Gas: 30 psi.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 25 V).
      
    • Qualifier:

      
       (Collision Energy: 40 V).
      
Workflow Decision Tree

Use this logic to select the correct method for your specific research phase.

Workflow_Decision Start Start: Sample Type Type1 Synthetic Powder (>95% Purity) Start->Type1 Type2 Biological Matrix (Plasma/Microsomes) Start->Type2 MethodEI GC-MS (EI) Structural ID Type1->MethodEI Fingerprinting MethodESI LC-MS/MS (ESI) Quantification Type2->MethodESI Sensitivity

Figure 2: Decision matrix for selecting ionization method based on sample origin.

References

  • Orelli, L. R., et al. (2006).[3] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry. [Link]

  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. "Electron Ionization (EI) Mass Spectral Library - General Pyrimidine Patterns." National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry Fragmentation Patterns: Esters and Aromatics." [Link]

Sources

Validation

Mastering Peak Performance: A Comparative Guide to HPLC Retention Time Standards for Pyrimidine Ethyl Esters

In the landscape of drug development and pharmaceutical quality control, high-performance liquid chromatography (HPLC) stands as an indispensable technique. For researchers working with pyrimidine ethyl esters—a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and pharmaceutical quality control, high-performance liquid chromatography (HPLC) stands as an indispensable technique. For researchers working with pyrimidine ethyl esters—a class of heterocyclic compounds pivotal in the synthesis of numerous therapeutic agents—achieving robust and reproducible analytical methods is paramount. A cornerstone of such methods is the effective use of retention time (RT) standards to ensure peak identification, method stability, and ultimately, data integrity.

This guide provides an in-depth comparison of strategies for implementing retention time standards in the analysis of pyrimidine ethyl esters. We will move beyond a simple product-to-product comparison, as a "one-size-fits-all" standard is often non-existent. Instead, we will explore the scientific principles and experimental causality behind selecting and validating standards, empowering you to build self-validating systems of analysis tailored to your specific needs.

The Foundational Role of Retention Time Standards

The retention time of an analyte is its characteristic fingerprint in a given HPLC system. However, this fingerprint can be subject to drift due to subtle variations in mobile phase composition, column temperature, flow rate, and column aging. Retention time standards provide a crucial reference point to mitigate the impact of this drift. Their primary functions are:

  • Compensating for System Variability: By monitoring the RT of a known standard, analysts can correct for minor system fluctuations, ensuring consistent identification of target analytes across different runs and systems.[1][2]

  • Enhancing Method Robustness: A stable retention time standard is a key parameter in method validation, demonstrating the reliability of the analytical procedure as outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6]

  • Facilitating Peak Identification: In complex chromatograms, a standard helps to anchor the retention window, making the identification of target pyrimidine ethyl esters and their related impurities more certain.

Strategic Approaches to Standardization: A Comparison

The selection of a retention time standard is not a trivial choice; it is a strategic decision that impacts the entire analytical workflow. The two primary strategies are the use of an Internal Standard (IS) and an External Standard (ES) .

FeatureInternal Standard (IS)External Standard (ES)
Concept A known amount of a distinct compound is added to every sample and standard before analysis.A standard compound is run in a separate injection to verify system suitability and calibrate retention times.
Primary Advantage Corrects for variations in sample preparation, injection volume, and instrument response.[1][7]Simpler to implement; does not require sourcing a compound that is absent from the sample matrix.
Key Requirement Must be chemically similar to the analyte, well-resolved from all other peaks, stable, and not present in the original sample.[1][7][8]Requires a highly stable and reproducible HPLC system and precise injection volumes.
Best Suited For Complex sample matrices, trace-level quantification, and methods with extensive sample preparation steps where volumetric losses can occur.[7][8]Routine testing of simple matrices where instrument performance is highly consistent.[7]
Causality By experiencing the same procedural variations as the analyte, the IS provides a proportional reference, making the ratio of the analyte's response to the IS response a more stable metric than the analyte's absolute response.[2]Relies on the assumption that the HPLC system's performance during the ES run is identical to its performance during the sample run.

For the analysis of pyrimidine ethyl esters, which are often intermediates in multi-step syntheses or active pharmaceutical ingredients (APIs) with potential impurities, the Internal Standard method is frequently the superior choice for ensuring the highest level of accuracy and precision.

Selecting the Optimal Internal Standard for Pyrimidine Ethyl Esters

The efficacy of the internal standard method hinges entirely on the selection of an appropriate compound. The goal is to choose a molecule that behaves as a chromatographic "twin" to the target analytes.

Key Selection Criteria:

  • Structural Similarity: The ideal IS should share a core structural motif with the pyrimidine ethyl esters being analyzed. This ensures similar interaction with the stationary phase and comparable response to changes in the mobile phase.[1][8] For example, when analyzing a series of substituted ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylates[9], a suitable IS could be a related pyrimidine ester with a different, non-interfering substitution pattern.

  • Chromatographic Resolution: The IS must be baseline-separated from the target analytes, impurities, and any matrix components.[1][7] Co-elution renders the standard useless.

  • Purity and Stability: The IS must be of high, known purity and chemically stable throughout the entire analytical process, from sample preparation to detection.[7]

  • Commercial Availability: Practicality dictates that the chosen standard should be readily available from a reliable supplier.

  • Non-Interference: The IS must not be present in the original sample and should not react with any sample components.[2][7]

A Practical Example: For the analysis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate[10], a potential internal standard could be a commercially available analogue like Ethyl 2-(methylthio)pyrimidine-5-carboxylate[11], provided it meets the resolution criteria under the chosen chromatographic conditions.

Experimental Protocol: Establishing an Internal Standard Method

This section provides a detailed, self-validating protocol for the analysis of a hypothetical pyrimidine ethyl ester, "Compound P," using an internal standard, "IS-Pyr."

Objective: To develop and validate a robust reversed-phase HPLC (RP-HPLC) method for the quantification and purity assessment of Compound P.

Materials and Equipment
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). Pyrimidine derivatives are often analyzed on C8 or C18 columns.[12][13]

  • Analytes: Compound P (a pyrimidine ethyl ester) and IS-Pyr (a selected internal standard, e.g., Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate[14]).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Mobile Phase Additives: Formic acid or ammonium formate for pH control and improved peak shape.[15]

Chromatographic Conditions Development
  • Rationale: Pyrimidine derivatives are polar to moderately polar.[16][17][18] A C18 column provides a versatile starting point for retaining these compounds via hydrophobic interactions.[19] The mobile phase pH is critical as it can affect the ionization state of the pyrimidine ring, thereby influencing retention.[20]

  • Starting Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm or a wavelength of maximum absorbance for the compounds.

Workflow for Method Validation

The following diagram illustrates the logical workflow for establishing and validating the internal standard method.

G cluster_prep Phase 1: Preparation & System Suitability cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Method Validation (ICH Q2(R1)) P1 Prepare Stock Solutions (Compound P & IS-Pyr) P2 Prepare Working Standards (Varying [Compound P], Constant [IS-Pyr]) P1->P2 P3 Prepare System Suitability Solution P2->P3 D1 Inject Standards Individually (Confirm RT & Purity) P3->D1 Begin Analysis D2 Inject Mixed Standard (Check Resolution) D1->D2 D3 Optimize Gradient & Mobile Phase (Achieve Rs > 2.0) D2->D3 V1 Linearity & Range D3->V1 Final Method V2 Accuracy & Precision V1->V2 V3 Specificity V2->V3 V4 Robustness V3->V4

Caption: Workflow for Internal Standard Method Development and Validation.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of Compound P and 10 mg of IS-Pyr into separate 10 mL volumetric flasks using a 50:50 mixture of ACN and water as the diluent. This creates 1 mg/mL stock solutions.

  • Calibration Standards Preparation:

    • Prepare a series of five calibration standards by adding a constant volume (e.g., 100 µL) of the IS-Pyr stock solution to each 10 mL flask.

    • Add varying volumes of the Compound P stock solution to these flasks to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Bring each flask to volume with the diluent.

    • Causality: Keeping the IS concentration constant while varying the analyte concentration is fundamental for constructing a valid calibration curve based on response ratios.[21]

  • System Suitability Test (SST):

    • Prepare an SST solution containing a mid-range concentration of both Compound P and IS-Pyr.

    • Inject the SST solution five times before starting any analysis.

    • Acceptance Criteria (per ICH guidelines):

      • Relative Standard Deviation (RSD) of retention times < 1%.

      • RSD of peak areas < 2%.

      • Resolution (Rs) between Compound P and IS-Pyr > 2.0.

      • Tailing factor for both peaks between 0.8 and 1.5.

    • Trustworthiness: The SST ensures that the HPLC system is performing adequately before any sample data is generated, forming a self-validating check at the start of each run.

  • Data Analysis and Validation:

    • Inject the calibration standards and construct a calibration curve by plotting the ratio of (Peak Area of Compound P / Peak Area of IS-Pyr) against the concentration of Compound P.

    • Perform validation experiments for linearity, accuracy, precision, and robustness as defined by ICH Q2(R1) guidelines.[5][6]

Comparative Data: The Power of Relative Retention Time (RRT)

To illustrate the robustness gained by using an internal standard, consider the following hypothetical data. We simulate a small drift in system conditions (e.g., a slight change in mobile phase composition) between two analytical runs.

Run 1: Nominal Conditions

CompoundRetention Time (RT) (min)Peak Area
Compound P8.52550,000
IS-Pyr 9.88 510,000

Run 2: Minor System Drift

CompoundRetention Time (RT) (min)Peak Area
Compound P8.35 (Shifted)535,000
IS-Pyr 9.68 (Shifted) 495,000

Analysis:

  • Absolute RT: The absolute retention time of Compound P shifted by 0.17 minutes, which could lead to misidentification in a complex chromatogram.

  • Relative Retention Time (RRT):

    • Run 1 RRT = RT(Compound P) / RT(IS-Pyr) = 8.52 / 9.88 = 0.862

    • Run 2 RRT = RT(Compound P) / RT(IS-Pyr) = 8.35 / 9.68 = 0.863

  • Peak Area Ratio:

    • Run 1 Ratio = Area(Compound P) / Area(IS-Pyr) = 550,000 / 510,000 = 1.078

    • Run 2 Ratio = Area(Compound P) / Area(IS-Pyr) = 535,000 / 495,000 = 1.081

The RRT and the Peak Area Ratio remain remarkably consistent despite the drift in absolute values. This demonstrates how an internal standard builds a self-validating system where peak identification and quantification are buffered against minor, unavoidable system variations.

Caption: RRT consistency despite absolute RT drift.

Conclusion

For researchers and drug development professionals working with pyrimidine ethyl esters, the implementation of a robust retention time standard strategy is not merely a suggestion but a requirement for generating high-quality, reliable data. While an external standard can suffice for simple, highly controlled analyses, the use of a carefully selected and validated internal standard provides a superior, self-validating analytical system. By compensating for variations in sample handling and instrument performance, the internal standard method, coupled with the calculation of relative retention times, ensures that peak identification and quantification remain accurate and reproducible. This rigorous approach is fundamental to the successful development and quality control of pyrimidine-based pharmaceuticals.

References

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard? ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • SIELC Technologies. (2025, October 10). HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]

  • AppNote. (n.d.). Nucleobases Uracil, Guanine, Thymine, Adenine Analyzed by HPLC. AppNote. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. HELIX Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • PubMed. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uracil. SIELC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • PubMed. (2007, February 23). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. SIELC. Retrieved from [Link]

  • PubMed. (2000, December 15). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-cyanopyrimidine-4-carboxylate

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like E...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like Ethyl 6-cyanopyrimidine-4-carboxylate demand a rigorous, scientifically-grounded approach. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in the principles of chemical reactivity, regulatory compliance, and laboratory best practices. The objective is to empower your team with the knowledge to manage this chemical's lifecycle safely, from the moment it enters your lab to its final, compliant disposal.

Hazard Profile and Risk Assessment: Understanding the "Why"

Ethyl 6-cyanopyrimidine-4-carboxylate is a heterocyclic compound whose primary hazard profile is dictated by the presence of a nitrile (-CN) group on the pyrimidine ring. This functional group makes it imperative to treat the compound and its associated waste with the utmost caution.

The principal risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[1][2] This can occur under specific, and often common, laboratory conditions. The pyrimidine ring system itself can undergo various reactions, but the acute toxicity potential of the cyanide moiety is the overriding safety concern.

Causality of Hazard: The cyano group is susceptible to hydrolysis, particularly in the presence of acids. The reaction of inorganic cyanides with acids to produce HCN gas is a well-documented and dangerous incompatibility.[3][4][5] Even weak acids, including carbon dioxide from the air in the presence of moisture, can be sufficient to liberate HCN from cyanide solutions.[3] Therefore, the foundational principle of safe disposal is the strict segregation of this waste stream from all acidic materials.

Table 1: Hazard Profile of Ethyl 6-cyanopyrimidine-4-carboxylate

Hazard Category Description Mitigation & Disposal Causality
Acute Toxicity The presence of the cyano (-CN) group classifies this compound as highly toxic. Exposure via inhalation, ingestion, or skin absorption can inhibit cellular respiration, leading to rapid and severe systemic effects.[2][3] All handling must occur within engineering controls (fume hood). Waste must be treated as acutely hazardous, requiring secure containment and disposal by a licensed vendor.
Reactivity Highly reactive with acids, leading to the formation of flammable and extremely toxic hydrogen cyanide (HCN) gas.[3][4] CRITICAL: Waste must be segregated from all acidic waste streams (organic and inorganic). Waste containers must be stored away from acids.[6][7]

| Environmental Hazard | Discharge into sewer systems or the environment must be strictly avoided to prevent contamination of waterways and harm to aquatic life.[8] | Disposal must adhere to EPA regulations.[9] Do not dispose of down the drain. |

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before waste is even generated, safety protocols must be in place. These measures are the first line of defense in protecting laboratory personnel.

  • Engineering Controls: All handling of Ethyl 6-cyanopyrimidine-4-carboxylate, including weighing the solid compound and preparing solutions, must be conducted in a certified chemical fume hood.[1][10][11] This is a non-negotiable control to prevent inhalation of any dust or potential off-gassing.

  • Personal Protective Equipment (PPE): The selection of PPE is based on minimizing all potential routes of exposure. The use of appropriate PPE is not restricted to drug preparation but extends to all personnel who may come into contact with the substance, including during transport and disposal.[12]

Table 2: Required Personal Protective Equipment (PPE)

Task Required PPE Rationale & Citation
Handling Solid Standard Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves Protects against dust inhalation and accidental splashes to the face and skin.[11][13] Double gloving is a best practice for highly toxic compounds.
Handling Solutions Standard Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves Protects against splashes and direct skin contact.[1][11]
Packaging Waste Standard Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves Ensures protection during the final containment steps before removal from the lab.

| Spill Cleanup | Chemical-resistant suit/apron, Full-face respirator, Rubber boots, Heavy-duty chemical-resistant gloves | Provides comprehensive protection against high-concentration exposure during emergency cleanup.[13][14] |

Waste Segregation and Containment: The Cornerstone of Safe Disposal

Improper segregation is the most common cause of dangerous chemical reactions in waste containers. For this compound, the primary directive is isolate from acids .

Chemical Incompatibility: Mixing cyanide-containing waste with incompatible materials can lead to the generation of toxic gas, excessive heat, or fire.[4] All personnel must be trained to recognize and respect these incompatibilities.

Table 3: Incompatibility Chart for Ethyl 6-cyanopyrimidine-4-carboxylate Waste

Waste Class Compatibility Potential Hazard if Mixed
Strong Acids (e.g., HCl, H₂SO₄) INCOMPATIBLE Rapid generation of highly toxic HCN gas.[4][7]
Organic Acids (e.g., Acetic Acid) INCOMPATIBLE Generation of HCN gas.
Strong Oxidizers (e.g., Nitric Acid, Peroxides) INCOMPATIBLE Can lead to fire or explosion.[7]
Aqueous Waste (Neutral pH) Compatible Can be collected together if known to be non-reactive.
Non-Halogenated Organic Solvents Compatible Can be collected together if known to be non-reactive.

| Halogenated Organic Solvents | Compatible | Can be collected together if known to be non-reactive. |

Containerization and Labeling Protocol: All waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Proper containment and labeling are legal requirements.

  • Select the Right Container: Use a dedicated, leak-proof container, preferably made of plastic, for all waste containing Ethyl 6-cyanopyrimidine-4-carboxylate.[9] The container must have a tightly sealing lid.

  • Label Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste.[9]

  • Complete the Label:

    • Write "Hazardous Waste."

    • List the full common chemical names of all contents. Do not use abbreviations or chemical formulas.[9] For example: "Waste Ethyl 6-cyanopyrimidine-4-carboxylate, Methanol."

    • Estimate the percentage of each component.

    • Indicate the date when waste was first added (the "accumulation start date").

    • Provide the Principal Investigator's name and lab location.[9]

  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh paper, pipette tips) must be collected separately in a double-bagged, sealed plastic bag clearly labeled "Cyanide Contaminated Waste" and disposed of as hazardous waste.[1][10]

The Disposal Workflow: From Bench to Final Disposition

The following workflow provides a step-by-step process for the compliant disposal of Ethyl 6-cyanopyrimidine-4-carboxylate waste. This system ensures that the waste is handled safely at every stage within the laboratory.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Vendor Operations A Point of Generation (Fume Hood) B Waste Segregation (Isolate from Acids) A->B Immediate Action C Select & Pre-Label Waste Container B->C D Add Waste to Container (Keep Closed When Not in Use) C->D E Update Waste Log (List All Constituents) D->E F Store in Designated Satellite Accumulation Area E->F G Schedule Waste Pickup (via EHS Portal) F->G When Container is Full or Reaches Time Limit H EHS/Vendor Collection G->H I Transportation to TSDF* H->I J Final Compliant Disposal (e.g., Incineration) I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for Ethyl 6-cyanopyrimidine-4-carboxylate.

Spill Management and Decontamination

Accidents can happen, and a prepared response is critical.

  • Minor Spill (<25 mL inside a fume hood):

    • Alert others in the lab.

    • Ensure you are wearing the appropriate PPE, including double nitrile gloves, lab coat, and splash goggles.[2]

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully collect all contaminated materials using non-sparking tools.

    • Place all cleanup debris into a double-bagged container, seal it, and label it as "Hazardous Waste: Cyanide Spill Debris."[2][15]

    • Wipe the spill area with a suitable decontaminating solution, followed by water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (>25 mL or any spill outside a fume hood):

    • EVACUATE the area immediately.[11][16]

    • Alert nearby personnel and your supervisor.

    • From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) office. Inform them of a spill involving a cyanide compound.[11]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.[10]

Emergency Exposure Response

In the event of an exposure, speed is absolutely critical to a positive outcome.[10] All personnel working with this compound must be trained on these procedures.

EmergencyResponse cluster_actions Immediate Actions cluster_routes Exposure Route Specific First Aid Start EXPOSURE OCCURS A Remove Victim from Contaminated Area Start->A B Call 911 & EHS STATE 'CYANIDE EXPOSURE' A->B C Remove All Contaminated Clothing B->C Skin SKIN CONTACT Wash with copious water for at least 15 minutes in safety shower. C->Skin Eyes EYE CONTACT Flush with eyewash for at least 15 minutes. Remove contact lenses. C->Eyes Inhalation INHALATION Move to fresh air. Administer high-flow oxygen if trained. C->Inhalation Final DO NOT perform mouth-to-mouth resuscitation. Provide SDS to emergency responders. Skin->Final Eyes->Final Inhalation->Final

Caption: Emergency first aid response for cyanide exposure.

Key First Aid Directives:

  • Remove Contaminated Clothing: Immediately remove all clothing that has come into contact with the chemical.[17][18]

  • Skin Contact: Wash the affected area with copious amounts of water for at least 15-20 minutes.[16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station.[10][11]

  • Inhalation: Move the person to fresh air. If trained, administer medical oxygen at the maximum rate.[17][19]

  • Critical Precaution: NEVER perform mouth-to-mouth or mouth-to-nose resuscitation on a victim of cyanide inhalation. This poses a significant risk of exposure to the rescuer.[11][17][19] Use a bag-valve-mask device if trained.[19]

Regulatory Framework

All hazardous waste generation, storage, and disposal activities are governed by the EPA's RCRA regulations (Title 40 CFR, Parts 260-273).[20] These regulations establish a "cradle-to-grave" management system, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[21] It is essential to work with your institution's EHS department to ensure full compliance with all federal, state, and local regulations.

By adhering to these scientifically-backed procedures, you not only ensure the safety of your team but also uphold the highest standards of professional responsibility and environmental protection.

References

  • Health Safety & Wellbeing, Monash University. (2024, May 15). First aid for cyanide exposure - OHS Information Sheet. [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • Institutional Planning and Operations, Rutgers University. Cyanide Salts. [Link]

  • Environmental Health & Safety, Stanford University. Information on Cyanide Compounds. [Link]

  • Health and Safety Executive and National Poisons Information Service. Cyanide poisoning recommendations on first aid treatment for employers and first aiders. [Link]

  • Wellbeing, Safety and Health, University of Leeds. Cyanide poisoning. [Link]

  • UQ Policy and Procedure Library, The University of Queensland. (2023). Working Safely with Cyanide Guideline. [Link]

  • University of Victoria. (2022, May 18). Cyanides. [Link]

  • Environmental Health & Safety, University of New Mexico. Cyanide Standard Operating Procedure Template. [Link]

  • 911Metallurgist. (2018, January 18). Cyanide Safety. [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • European Biosafety Network. (2005, June 15). Preventing occupational exposure to cytotoxic and other hazardous drugs. [Link]

  • University of Delaware. (2007, January 15). STANDARD OPERATING PROCEDURE. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Pharm-Ed. Safe handling of cytotoxic drugs and related waste. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • CP Lab Safety. Cyanides Waste Compatibility. [Link]

  • Environmental Health & Safety, Stanford University. (2020, November 3). Chemical Incompatibility Guide. [Link]

Sources

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Ethyl 6-cyanopyrimidine-4-carboxylate
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